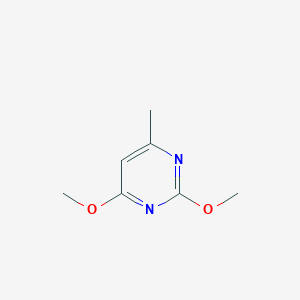
1-(4-Bromo-2-nitrophenyl)pyrrolidine
Overview
Description
The compound "1-(4-Bromo-2-nitrophenyl)pyrrolidine" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multi-step reactions, including nitration, chlorination, N-alkylation, reduction, and condensation as seen in the synthesis of related compounds . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which shares a bromo and nitro substitution pattern similar to our compound of interest, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Although the exact synthesis of "1-(4-Bromo-2-nitrophenyl)pyrrolidine" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, the crystal and molecular structure of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, revealed a twisted five-membered ring about the bond bearing the acetyloxy substituents . This indicates that substituents on the pyrrolidine ring can significantly influence its three-dimensional shape.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including condensation reactions. For instance, 1-(4-nitrophenyl)pyrrolin-2-one was involved in condensation reactions with aromatic aldehydes to yield 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates . This suggests that the nitrophenyl-substituted pyrrolidine core can participate in electrophilic aromatic substitution reactions, which could be relevant for the functionalization of "1-(4-Bromo-2-nitrophenyl)pyrrolidine".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized using various analytical techniques. For example, a new 1-(4-Nitrophenyl) pyrrolidine single crystal was characterized by single-crystal X-ray analysis, FTIR spectral analysis, UV-Visible and PL spectra, TG/DTA spectrum, and Vickers microhardness measurement . These techniques provided insights into the crystal structure, functional groups, absorbance, luminescence, thermal stability, and mechanical properties of the compound. Similar methods could be employed to analyze the physical and chemical properties of "1-(4-Bromo-2-nitrophenyl)pyrrolidine".
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSJJAEUUKHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303219 | |
| Record name | NSC157404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)pyrrolidine | |
CAS RN |
59504-32-4 | |
| Record name | NSC157404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC157404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMO-2-NITROPHENYL)-PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















